molecular formula C10H10BrNOS B8513602 2-(4-Bromo-phenyl)-thiomorpholin-3-one

2-(4-Bromo-phenyl)-thiomorpholin-3-one

Cat. No.: B8513602
M. Wt: 272.16 g/mol
InChI Key: MAXXGGOVLNDEOB-UHFFFAOYSA-N
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Description

2-(4-Bromo-phenyl)-thiomorpholin-3-one is a heterocyclic compound featuring a thiomorpholinone core (a six-membered ring containing sulfur and a ketone group at position 3) substituted at position 2 with a 4-bromophenyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

Molecular Formula

C10H10BrNOS

Molecular Weight

272.16 g/mol

IUPAC Name

2-(4-bromophenyl)thiomorpholin-3-one

InChI

InChI=1S/C10H10BrNOS/c11-8-3-1-7(2-4-8)9-10(13)12-5-6-14-9/h1-4,9H,5-6H2,(H,12,13)

InChI Key

MAXXGGOVLNDEOB-UHFFFAOYSA-N

Canonical SMILES

C1CSC(C(=O)N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of 2-(4-Bromo-phenyl)-thiomorpholin-3-one and related compounds, focusing on molecular features, synthesis, and biological relevance.

Table 1: Key Properties of this compound and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Features Biological Activity (if reported) References
This compound C₁₀H₁₀BrNOS¹ ~284.17 Thiomorpholinone Bromophenyl substituent; sulfur-containing ring Not explicitly reported -
C16 (3-[2-(4-Bromo-phenyl)-1-methyl-2-oxo-ethyl]-benzothiazol-3-ium bromide) C₁₆H₁₇BrN₂OS 377.28 Benzothiazolium Charged species; methyl-oxo-ethyl linker Cardiovascular effects in diabetic rats
6-Bromo-3-(2-(4-Bromo-phenyl)-2-oxo-ethyl)-3H-quinazolin-4-one C₁₆H₁₀Br₂N₂O₂ 422.08 Quinazolinone Dual bromophenyl groups; oxo-ethyl linker No data available
(4-Bromo-3-chloro-2-fluorophenyl)(thiomorpholino)methanone C₁₂H₁₀BrClFOS² ~358.63 Thiomorpholine-methanone Tri-halogenated phenyl (Br, Cl, F); methanone linkage Not reported
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorophenyl)methoxy]chromen-2-one C₂₅H₁₄BrClFNO₃S 573.81 Coumarin-thiazole hybrid Bromophenyl-thiazole; chloro-fluorobenzyloxy substituent No activity data

² Estimated based on substituents.

Key Comparative Analysis

Electronic and Steric Effects
  • The sulfur atom may enhance nucleophilicity at adjacent positions.
  • C16: The benzothiazolium core is positively charged, increasing solubility in polar solvents. The methyl-oxo-ethyl linker adds flexibility but may reduce metabolic stability compared to rigid thiomorpholinone .

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